N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide
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Overview
Description
TunR2 is a chemically modified derivative of tunicamycin, a natural product derived from Streptomyces bacteria. Tunicamycin is known for its ability to inhibit protein N-glycosylation in eukaryotes and bacterial cell wall biosynthesis. TunR2 retains the potent antibacterial properties of tunicamycin but with significantly reduced toxicity to eukaryotic cells .
Preparation Methods
TunR2 is synthesized through selective hydrogenation of tunicamycin. This process involves chemically reducing both the N-acyl and uridyl double bonds in tunicamycin . The reaction conditions typically include the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure. Industrial production methods for TunR2 are not extensively documented, but they likely follow similar principles of selective hydrogenation with optimization for large-scale synthesis .
Chemical Reactions Analysis
TunR2 undergoes various chemical reactions, including:
Oxidation: TunR2 can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: The selective hydrogenation process used in its synthesis is a form of reduction.
Substitution: TunR2 can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
TunR2 has several scientific research applications:
Chemistry: TunR2 is used as a tool to study the inhibition of protein N-glycosylation and bacterial cell wall biosynthesis.
Biology: It is employed in research on bacterial infections, particularly those caused by antibiotic-resistant strains.
Medicine: TunR2 shows potential as a novel antibacterial agent with reduced toxicity, making it a candidate for therapeutic applications.
Industry: TunR2 enhances the efficacy of beta-lactam antibiotics, making it valuable in agricultural and clinical settings to combat antibiotic-resistant bacteria
Mechanism of Action
TunR2 exerts its effects by inhibiting polyprenylphosphate-N-acetyl-hexosamine-1-phospho-transferases, a family of enzymes essential for bacterial cell wall biosynthesis. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to bacterial cell death. TunR2 also activates the unfolded protein response in eukaryotic cells, although to a lesser extent than tunicamycin, contributing to its reduced toxicity .
Comparison with Similar Compounds
TunR2 is compared with other tunicamycin derivatives, such as TunR1. Both TunR1 and TunR2 retain the antibacterial properties of tunicamycin but with reduced toxicity to eukaryotic cells. TunR2, in particular, has shown greater efficacy in reducing bacterial burden in in vivo models compared to TunR1 . Other similar compounds include streptovirudins, corynetoxins, and quinovosamycins, which share structural similarities with tunicamycin but differ in their specific biological activities .
Properties
Molecular Formula |
C154H268N16O64 |
---|---|
Molecular Weight |
3367.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide |
InChI |
InChI=1S/C40H70N4O16.C39H68N4O16.C38H66N4O16.C37H64N4O16/c1-21(2)15-13-11-9-7-5-4-6-8-10-12-14-16-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(3)46)32(52)31(51)25(20-45)58-38)19-23(47)36-34(54)35(55)37(59-36)44-18-17-27(49)43-40(44)56;1-20(2)14-12-10-8-6-4-5-7-9-11-13-15-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)18-22(46)35-33(53)34(54)36(58-35)43-17-16-26(48)42-39(43)55;1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54;1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h21,23-25,28-39,45,47,50-55H,4-20H2,1-3H3,(H,41,46)(H,42,48)(H,43,49,56);20,22-24,27-38,44,46,49-54H,4-19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55);19,21-23,26-37,43,45,48-53H,4-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54);18,20-22,25-36,42,44,47-52H,4-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/t23-,24-,25-,28-,29-,30+,31-,32-,33-,34+,35-,36-,37-,38-,39+;22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+;21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+;20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1111/s1 |
InChI Key |
YYDGSKSHTWTNMN-NUYGKJRVSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O.CC(C)CCCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O.CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O.CC(C)CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O.CC(C)CCCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O.CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O.CC(C)CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O |
Origin of Product |
United States |
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